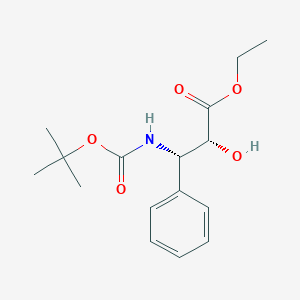

N-(t-Boc)-3-phenyl Isoserine Ethyl Ester

Description

The Significance of Isoserine Derivatives in Organic Synthesis

Isoserine and its derivatives are a class of β-amino acids that are structural isomers of the more common α-amino acids. This seemingly small difference in the relative positions of the amino and carboxyl groups has profound implications for their chemical reactivity and the three-dimensional structures of molecules that incorporate them. In organic synthesis, isoserine derivatives serve as versatile intermediates for the preparation of a wide array of compounds.

Their utility stems from the presence of multiple functional groups—an amino group, a hydroxyl group, and a carboxylic acid (or its ester)—which can be selectively modified to build molecular complexity. For instance, isoserine derivatives have been utilized in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides but often have improved stability and bioavailability. Furthermore, they are key precursors in the synthesis of various biologically active molecules, including enzyme inhibitors. tandfonline.comnih.govresearchgate.net For example, certain L-isoserine derivatives have been synthesized and evaluated for their potential as inhibitors of aminopeptidase (B13392206) N (APN), an enzyme implicated in cancer progression. tandfonline.comnih.govresearchgate.net

Contextualizing N-(t-Boc)-3-phenyl Isoserine Ethyl Ester within Chiral Synthesis

The "chiral" nature of a molecule refers to its "handedness," meaning it can exist in two non-superimposable mirror-image forms called enantiomers. In pharmacology, it is often the case that only one enantiomer of a drug is responsible for its therapeutic effects, while the other may be inactive or even cause undesirable side effects. mdpi.com This makes chiral synthesis, the preparation of a single enantiomer of a chiral molecule, a critical aspect of modern drug discovery and development. mdpi.com

This compound is a chiral molecule, and its specific stereochemistry is crucial for its applications. The "(2R,3S)" configuration is particularly important as it is a key component of the side chain of the highly successful anticancer drug, Taxol®, and its analogues. nih.govnih.govresearchgate.net The tert-butoxycarbonyl (t-Boc) protecting group on the nitrogen atom and the ethyl ester on the carboxylic acid allow for controlled reactions at other parts of the molecule without affecting these functional groups. This strategic protection makes it an ideal chiral building block for the asymmetric synthesis of complex target molecules. google.com

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its application as a precursor for the synthesis of pharmaceutically important compounds. A significant body of research has been dedicated to developing efficient and stereoselective methods for its synthesis. These methods often involve the use of chiral auxiliaries or catalysts to ensure the desired enantiomer is produced in high purity. nih.govacs.org

Another major research trajectory is its use in the semi-synthesis of Taxol® and its derivatives. nih.gov Researchers have explored various coupling strategies to attach the N-(t-Boc)-3-phenyl isoserine side chain to the baccatin (B15129273) III core, the complex diterpene backbone of Taxol®. Modifications to the phenyl ring and other parts of the isoserine side chain have also been investigated to create novel analogues with potentially improved activity or solubility. nih.gov

Furthermore, the principles of using protected isoserine derivatives extend to the synthesis of other bioactive compounds. For example, research has been conducted on the synthesis of isoserine-containing peptides to explore their potential as enzyme inhibitors. researchgate.netnih.gov

Scope and Objectives of the Research Outline

This article provides a focused overview of the chemical compound this compound. The primary objective is to furnish a scientifically accurate and detailed account of its significance and applications within the realm of contemporary chemical research. The scope is strictly limited to the following key areas:

The foundational importance of isoserine derivatives in the broader context of organic synthesis.

The specific role and value of this compound as a chiral synthon.

The principal directions of research that have utilized this compound.

This article will present detailed research findings and utilize data tables to illustrate key information. It will not include information regarding dosage, administration, or safety profiles, as the focus is exclusively on the chemical and research aspects of the compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-5-21-14(19)13(18)12(11-9-7-6-8-10-11)17-15(20)22-16(2,3)4/h6-10,12-13,18H,5H2,1-4H3,(H,17,20)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGCYMFNVKHELE-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]([C@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448577 | |

| Record name | N-(t-Boc)-3-phenyl Isoserine Ethyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143527-75-7 | |

| Record name | N-(t-Boc)-3-phenyl Isoserine Ethyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemistry and Stereoselective Synthesis Methodologies

Absolute and Relative Stereochemistry of N-(t-Boc)-3-phenyl Isoserine Ethyl Ester

The core structure of this compound contains two stereogenic centers, leading to the possibility of four stereoisomers. The spatial orientation of the substituents around these centers defines the molecule's absolute and relative stereochemistry.

This compound exists as two pairs of enantiomers, which are diastereomers of each other. The syn and anti diastereomers are determined by the relative configuration of the hydroxyl group at C-2 and the N-Boc-amino group at C-3. The (2R,3S) and (2S,3R) isomers possess a syn relative stereochemistry, while the (2R,3R) and (2S,3S) isomers have an anti relationship. The enantiomeric forms are non-superimposable mirror images of each other. For the synthesis of paclitaxel (B517696), the (2R,3S) enantiomer is the required isomer, making its selective synthesis a primary goal. researchgate.netresearchgate.net The discrimination between these stereoisomers is critical as they can exhibit different biological activities. nih.gov

| Stereoisomer | Relative Stereochemistry | Relationship |

| (2R,3S) | syn | Enantiomer of (2S,3R) |

| (2S,3R) | syn | Enantiomer of (2R,3S) |

| (2R,3R) | anti | Enantiomer of (2S,3S) |

| (2S,3S) | anti | Enantiomer of (2R,3R) |

The stereochemical configuration of this compound is designated using the Cahn-Ingold-Prelog (CIP) priority rules. The two chiral centers are at the C-2 and C-3 positions of the propanoate backbone. The assignment of R or S configuration to each center is based on the priority of the substituents attached to it. For instance, the synonym for this compound with the desired stereochemistry for paclitaxel synthesis is ethyl (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate. molbase.com Vibrational optical activity (VOA) techniques, such as Raman optical activity (ROA), have been successfully employed to determine the absolute configuration of precursors to the paclitaxel side chain, highlighting the importance of precise stereochemical characterization. nih.govcas.cz

Asymmetric Synthetic Routes and Strategies

The demand for enantiomerically pure (2R,3S)-N-(t-Boc)-3-phenyl isoserine ethyl ester has driven the development of numerous asymmetric synthetic strategies. These methods aim to control the formation of the two chiral centers with high diastereoselectivity and enantioselectivity.

Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials. wikipedia.org This strategy leverages the inherent chirality of the starting material to induce the desired stereochemistry in the final product. For the synthesis of the paclitaxel side chain, precursors have been derived from enantiopure compounds like L-ribose. nih.gov While effective, these approaches can sometimes require lengthy synthetic sequences. researchgate.net The use of the chiral pool is a well-established strategy to efficiently produce complex chiral molecules by preserving the stereochemistry of the starting material throughout the reaction sequence. wikipedia.org

Asymmetric catalysis has emerged as a powerful tool for the efficient synthesis of chiral molecules, including the paclitaxel side chain. acs.org This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has gained significant traction as a sustainable and efficient synthetic methodology. semanticscholar.orguni-giessen.descienceopen.com In the context of synthesizing the paclitaxel side chain, organocatalytic methods have proven to be highly effective. A notable example is the use of the amino acid (R)-proline as a catalyst for the enantioselective addition of aldehydes to N-(phenylmethylene)benzamides. nih.gov This reaction, followed by an oxidation step, provides access to protected phenylisoserine (B1258129) derivatives with high enantiomeric excess (92-99% ee), which can then be esterified to form the desired product. nih.gov Organocatalysis offers several advantages, including operational simplicity, ready availability of catalysts, and often mild reaction conditions. semanticscholar.orgscienceopen.com

| Catalyst | Reactants | Product | Enantiomeric Excess (ee) |

| (R)-Proline | Aldehydes, N-(Phenylmethylene)benzamides | Protected α-hydroxy-β-benzoylaminoaldehydes | 92-99% |

Asymmetric Catalysis in C-C and C-N Bond Formation

Metal-Catalyzed Asymmetric Reactions

The asymmetric synthesis of β-amino esters, including derivatives like this compound, is a significant area of research in organic chemistry. rsc.org Transition-metal catalysis, in particular, offers powerful methods for establishing the chiral centers present in these molecules. rsc.org Palladium-catalyzed reactions are prominent in this field for their ability to construct stereocenters with high efficiency and selectivity. chemrxiv.orgnih.gov These methods can be applied to create both carbon and nitrogen stereocenters. chinesechemsoc.org

One strategy involves the palladium-catalyzed asymmetric alkylation, where a chiral ligand complexed to the palladium center influences the facial selectivity of the reaction, leading to the preferential formation of one enantiomer. nih.gov For molecules with nitrogen stereocenters, palladium catalysis can facilitate the enantioselective synthesis of rigid tertiary amine skeletons, which prevents the rapid inversion of the nitrogen's lone pair and locks in the chirality. Another approach is the asymmetric hydrogenation of α-enamides, which can produce β-branched amino acids with high enantioselectivity. acs.org While these represent general strategies in the synthesis of chiral β-amino acids, they underscore the potential for developing specific metal-catalyzed routes to enantiomerically pure this compound. rsc.orgacs.org

Diastereoselective Alkylation of Isoserine Derivatives

Diastereoselective alkylation is a key technique for modifying the structure of isoserine derivatives while controlling the stereochemistry of newly formed chiral centers relative to existing ones. This process typically involves the formation of an enolate from the ester, followed by its reaction with an alkylating agent.

Lithium Hexamethyldisilazide (LHMDS)-mediated Alkylation

Lithium hexamethyldisilazide (LHMDS) is a strong, non-nucleophilic base commonly used to generate lithium enolates from carbonyl compounds, including esters like this compound. The alkylation of β-amino ester enolates is known to proceed with a high degree of diastereoselectivity. nih.gov Structural studies, including X-ray diffraction, have revealed that the lithium enolates of β-amino esters can form prismatic hexamers in the solid state. nih.gov Mechanistic studies suggest that the alkylation reaction may proceed directly from these hexameric aggregates. nih.gov The inherent stereochemistry of the isoserine backbone guides the approach of the incoming alkylating agent, resulting in the preferential formation of one diastereomer. The bulky nature of the LHMDS base helps to ensure that deprotonation occurs with minimal side reactions.

Role of Hexamethylphosphoramide (HMPA) as an Additive

Hexamethylphosphoramide (HMPA) is a highly polar, aprotic solvent that can be used as an additive in organolithium reactions to modify reactivity and selectivity. wisc.edu HMPA is a powerful lithium cation coordinating agent, often stronger than ethereal solvents like tetrahydrofuran (B95107) (THF). wisc.edu Its primary role is to break down the aggregate structures of organolithium species, such as the hexameric enolates observed in LHMDS-mediated reactions. researchgate.net

By coordinating to the lithium ions, HMPA can deaggregate the enolate hexamers into smaller, more reactive species like dimers. researchgate.net This change in aggregation state can significantly accelerate the rate of alkylation. Furthermore, the presence of HMPA can alter the ionic character of the lithium-enolate bond, creating more solvent-separated ion pairs (SIPs) as opposed to contact ion pairs (CIPs). wisc.edu This shift can influence the stereochemical outcome of the alkylation, as the geometry of the transition state is altered. In some systems, HMPA has been shown to be crucial for achieving high selectivity in monoalkylation by modulating the enolate's structure and reactivity. researchgate.net

Microbial and Enzymatic Transformations for Stereoselective Production

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for producing chiral compounds. Enzymes and whole-cell microbial systems operate under mild conditions and exhibit remarkable stereoselectivity, making them ideal for the synthesis of enantiomerically pure molecules. nih.gov

Bioreduction of Keto-esters to Chiral Alcohols

The stereoselective reduction of a prochiral ketone to a chiral alcohol is a foundational step in the synthesis of the isoserine side chain. While not specific to the N-(t-Boc) derivative, research on the closely related N-benzoyl analogue provides a clear precedent. The enzymatic reduction of ethyl 2-keto-3-(N-benzoylamino)-3-phenylpropionate to yield (2R,3S)-N-benzoyl-3-phenyl isoserine ethyl ester has been successfully demonstrated using microbial cultures.

Two yeast strains, in particular, have been shown to be effective for this transformation. Preparative-scale bioreduction using cell suspensions of these microorganisms achieved high yields and excellent stereoselectivity.

| Microorganism Strain | Product | Yield | Enantiomeric Excess (ee) |

| Hansenula polymorpha SC 13865 | (2R,3S)-N-benzoyl-3-phenyl isoserine ethyl ester | >80% | >94% |

| Hansenula fabianii SC 13894 | (2R,3S)-N-benzoyl-3-phenyl isoserine ethyl ester | >80% | >94% |

Lipase-Mediated Kinetic Resolution

Kinetic resolution is an effective strategy for separating a racemic mixture of chiral compounds. In this process, an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiomerically pure substrate from the product. Lipases are frequently used for this purpose via the hydrolysis of racemic esters. nih.gov

The kinetic resolution of racemic ethyl 3-amino-3-phenyl-2-hydroxy-propionate (the isoserine ester without the Boc protecting group) has been accomplished through lipase-mediated hydrolysis. nih.gov A screening of various lipases identified the lipase (B570770) from Burkholderia cepacia (formerly Pseudomonas cepacia) immobilized on diatomaceous earth as the most effective catalyst. nih.gov This method successfully produced the desired (2R,3S) enantiomer with high enantiomeric excess at approximately 50% conversion, which is the theoretical maximum for a kinetic resolution. nih.gov An advantage of this approach is that it does not require protection of the amino group. nih.gov

| Enzyme | Substrate | Solvent System | Conditions | Conversion (c) | Enantiomeric Excess (ee) | Enantiomeric Ratio (E) |

| Burkholderia cepacia lipase (immobilized) | Racemic ethyl 3-amino-3-phenyl-2-hydroxy-propionate | Diisopropyl ether (DIPE) with 0.5 eq. H₂O | 50 °C, 3 h | ~50% | 100% (for (2R,3S)-ester) | >200 |

Utilization of Specific Microbial Strains (e.g., Hansenula polymorpha, Hansenula fabianii)

The use of microorganisms as biocatalysts offers a green and highly selective alternative to traditional chemical synthesis. Yeasts, in particular, are valued for their range of enzymes that can perform complex stereoselective transformations. The methylotrophic yeast Hansenula polymorpha is a notable example, recognized for its industrial robustness and genetic tractability. nih.gov

Research Findings:

Hansenula polymorpha is well-regarded as a host for producing recombinant proteins and enzymes. nih.gov Its advantages in industrial processes include the ability to grow to high cell densities, utilize inexpensive carbon sources, and thrive at elevated temperatures (thermotolerant), which can reduce contamination risk and cooling costs. nih.govengconfintl.orgresearchgate.net These characteristics make it a promising chassis for expressing enzymes relevant to the synthesis of chiral molecules. For instance, alcohol dehydrogenases, carbonyl reductases, or lipases expressed in H. polymorpha could be employed for the stereoselective reduction of a keto group to a hydroxyl group or for the kinetic resolution of a racemic mixture, key steps in establishing the correct stereochemistry found in phenylisoserine derivatives.

While direct synthesis of this compound using Hansenula polymorpha or the closely related Hansenula fabianii is not extensively documented in dedicated studies, the principle relies on leveraging the yeast's native or engineered enzymatic machinery. The process could involve the biotransformation of a precursor molecule, where the yeast's enzymes selectively produce the desired (2R,3S) or other stereoisomers. The thermotolerant nature of H. polymorpha is particularly advantageous for developing Simultaneous Saccharification and Fermentation (SSF) processes, highlighting its versatility in bioprocessing. engconfintl.org

Table 1: Attributes of Hansenula polymorpha for Biocatalysis

| Feature | Description | Reference |

|---|---|---|

| Host Type | Methylotrophic Yeast | nih.gov |

| Industrial Advantages | High-cell-density fermentation, use of low-cost substrates, GRAS status. | nih.gov |

| Thermotolerance | Capable of growth at high temperatures (up to 49-50°C). | engconfintl.org |

| Genetic Tools | Well-established genome-editing tools and transformation protocols are available. | nih.govresearchgate.net |

| Potential Application | Expression of stereoselective enzymes (e.g., reductases, lipases) for chiral synthesis. | nih.govresearchgate.net |

β-Lactam Synthon Methods in Isoserine Derivative Synthesis

The β-Lactam Synthon Method is a powerful and versatile strategy in organic synthesis for the preparation of a wide array of non-protein amino acids and biologically active compounds. springernature.comnih.gov This method utilizes the strained four-membered β-lactam (azetidin-2-one) ring as a chiral building block. springernature.comnih.gov The inherent ring strain facilitates predictable and selective ring-opening reactions, allowing for the controlled introduction of functional groups and the establishment of desired stereocenters. nih.gov

Research Findings:

The synthesis of isoserine derivatives via the β-Lactam Synthon Method typically begins with the construction of a suitably substituted β-lactam. The Staudinger [2+2] cycloaddition, a reaction between a ketene (B1206846) and an imine, is one of the most common and effective methods for creating the β-lactam core. nih.govnih.govorientjchem.org By using chiral auxiliaries or chiral catalysts, this reaction can be performed asymmetrically to yield enantiomerically pure β-lactams. nih.govnih.gov

For the synthesis of a phenylisoserine derivative, a key intermediate would be a 3-hydroxy-4-phenyl-β-lactam. The crucial C-N bond and the stereocenter at C4 (bearing the phenyl group) are established during the cycloaddition. The hydroxyl group at C3 can be introduced before or after the cyclization. Subsequent nucleophilic cleavage of the amide bond in the β-lactam ring, often under basic or acidic conditions, opens the ring to reveal the α-hydroxy-β-amino acid backbone of the isoserine molecule. springernature.com This method provides excellent control over the relative and absolute stereochemistry of the final product. springernature.com

Protecting Group Strategies for this compound Synthesis

In the multi-step synthesis of complex molecules like this compound, protecting groups are indispensable tools. They temporarily mask reactive functional groups to prevent them from undergoing unwanted reactions while other parts of the molecule are being modified. The selection of protecting groups is guided by their ease of introduction, stability to specific reaction conditions, and ease of selective removal. harvard.edu

t-Boc (tert-Butoxycarbonyl) Group in Amine Protection

The tert-Butoxycarbonyl (t-Boc) group is one of the most widely used protecting groups for the amine functional group in organic synthesis, particularly in peptide chemistry. wikipedia.orgchemimpex.com Its popularity stems from its general stability under a variety of conditions and the specific, mild conditions required for its removal.

Research Findings:

The Boc group is typically introduced onto an amine using di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O, in the presence of a base like sodium hydroxide (B78521) or 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org The primary advantage of the Boc group is its lability under acidic conditions. It is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in a suitable solvent. wikipedia.org This selective removal allows other, more robust protecting groups to remain intact. A potential complication during deprotection is the formation of a reactive t-butyl cation, which can be neutralized by using scavenger reagents like anisole. wikipedia.org The use of the t-Boc group is fundamental to the structure of this compound, protecting the nitrogen atom of the β-amino group. wikipedia.orggoogle.com

Hydroxyl Group Protection Strategies

The hydroxyl group is highly reactive and can interfere with many synthetic transformations. libretexts.org Therefore, its protection is often a necessary step in the synthesis of polyfunctional molecules. highfine.com The main strategies involve converting the hydroxyl group into a less reactive ether or ester. libretexts.orghighfine.com

Research Findings:

For a molecule like this compound, protecting the α-hydroxyl group is crucial during reactions such as the coupling of the carboxylic acid or modifications at the amine. Silyl (B83357) ethers are among the most common and versatile protecting groups for alcohols due to their ease of introduction, varied stability based on the substituents on the silicon atom, and selective removal using fluoride (B91410) ion sources (e.g., TBAF). harvard.eduhighfine.com

Table 2: Common Silyl Ether Protecting Groups for Hydroxyls

| Protecting Group | Abbreviation | Common Reagent | Relative Stability |

|---|---|---|---|

| Trimethylsilyl | TMS | TMSCl | Labile |

| Triethylsilyl | TES | TESCl | More stable than TMS |

| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMSCl | Robust, widely used |

| Triisopropylsilyl | TIPS | TIPSCl | Very bulky, stable |

| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl | Very stable |

The choice of silyl ether allows chemists to fine-tune the stability of the protected hydroxyl group, enabling selective deprotection if multiple protected alcohols are present in the molecule. harvard.edu Other options include acetal (B89532) protecting groups like methoxymethyl (MOM) ether or tetrahydropyranyl (THP) ether, which are stable to bases but are cleaved under acidic conditions. highfine.com

Carboxylic Acid Protection (Ethyl Esterification)

Protecting the carboxylic acid group prevents its unwanted participation in reactions, such as acting as an acid or a nucleophile. Conversion to an ester is the most common strategy for carboxyl protection.

Research Findings:

Advanced Synthetic Transformations and Chemical Reactivity

Functional Group Interconversions of N-(t-Boc)-3-phenyl Isoserine Ethyl Ester

The selective manipulation of the ester and N-protecting groups is fundamental to the use of this compound in multi-step syntheses.

Ester Hydrolysis and Transesterification

The ethyl ester of N-(t-Boc)-3-phenyl Isoserine can be readily cleaved or converted to other esters, a crucial step in the synthesis of more complex derivatives, such as the side chain of the anticancer drug Docetaxel.

Ester Hydrolysis: The saponification of the ethyl ester to the corresponding carboxylic acid is a standard transformation. This is typically achieved under basic conditions. For instance, hindered esters, which can be resistant to saponification, have been successfully hydrolyzed using sodium hydroxide (B78521) in a mixture of methanol (B129727) and dichloromethane (B109758) at room temperature. researchgate.net While specific conditions for this compound are not detailed in the provided literature, general methods for the hydrolysis of similar esters, such as those used in peptide synthesis, involve treatment with a base like lithium hydroxide (LiOH) in a mixed solvent system like water and tetrahydrofuran (B95107) (THF). rsc.org

Transesterification: The conversion of the ethyl ester to other esters, for example, a benzyl (B1604629) ester, is a key step in certain synthetic routes. This can be accomplished through transesterification. A documented procedure for the synthesis of (2R,3S)-N-Boc-3-phenylisoserine benzyl ester involves reacting (2R,3S)-N-Boc-3-phenylisoserine with benzyl chloride (BnCl) in the presence of triethylamine (B128534) (Et3N) and a catalytic amount of tetrabutylammonium (B224687) iodide (Bu4NI) in refluxing anhydrous acetone. This reaction proceeds in high yield (93.0%). lookchem.com Catalytic methods for transesterification are also widely reported, employing catalysts such as silica-supported boric acid for the conversion of β-keto esters under solvent-free conditions, which could be applicable to this substrate. nih.gov

Table 1: Representative Conditions for Ester Transformations

| Transformation | Reagents and Conditions | Product | Yield | Reference |

| Hydrolysis (General) | LiOH, H₂O/THF, room temperature | N-(t-Boc)-3-phenylisoserine | - | rsc.org |

| Transesterification | Benzyl chloride, Et₃N, Bu₄NI (cat.), anhydrous acetone, reflux | (2R,3S)-N-Boc-3-phenylisoserine benzyl ester | 93.0% | lookchem.com |

N-Deprotection Strategies

The removal of the tert-butoxycarbonyl (Boc) protecting group is a critical step to liberate the free amine, which can then participate in subsequent reactions, most notably peptide bond formation. This deprotection is typically achieved under acidic conditions.

Common reagents for N-Boc deprotection include trifluoroacetic acid (TFA) and hydrochloric acid (HCl). The choice of reagent and conditions can be crucial, especially when other acid-sensitive functional groups are present in the molecule. reddit.comresearchgate.net

Trifluoroacetic Acid (TFA): A solution of TFA in a solvent like dichloromethane (DCM) is a standard method for Boc deprotection. commonorganicchemistry.com For example, a 25% solution of TFA in DCM at room temperature for two hours is a common protocol. commonorganicchemistry.com Microwave-assisted deprotection using TFA in DCM has also been shown to be rapid and efficient. nih.gov

Hydrochloric Acid (HCl): A solution of HCl in an organic solvent, such as dioxane or methanol, is another effective method. commonorganicchemistry.comresearchgate.net For instance, 4M HCl in dioxane can achieve deprotection, often with high selectivity, preserving other acid-labile groups like tert-butyl esters. researchgate.net The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the ammonium (B1175870) salt. commonorganicchemistry.com

Table 2: Common N-Deprotection Conditions for N-Boc Amines

| Reagent/Conditions | Solvent | Typical Reaction Time | Notes | Reference |

| Trifluoroacetic Acid (TFA) (25%) | Dichloromethane (DCM) | 2 hours | A standard and widely used method. | commonorganicchemistry.com |

| 4M Hydrochloric Acid (HCl) | Dioxane | 2 hours | Often provides good selectivity. | commonorganicchemistry.com |

| Oxalyl chloride/Methanol | Methanol | Up to 4 hours | A mild alternative to strong acids. | nih.gov |

Derivatization for Complex Molecular Architectures

The strategic derivatization of this compound is pivotal for the construction of more complex molecules, including peptides, peptidomimetics, and other intricate heterocyclic systems.

Coupling Reactions for Peptide and Peptidomimetic Synthesis

Following N-deprotection, the resulting free amine of 3-phenylisoserine ethyl ester can be coupled with an N-protected amino acid to form a dipeptide. This reaction is a cornerstone of peptide synthesis. bachem.com The carboxylic acid of the incoming amino acid is typically activated using a coupling reagent to facilitate the formation of the amide bond.

A variety of coupling reagents are available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as phosphonium (B103445) and aminium salts such as PyBOP, HBTU, and HATU. bachem.com These reactions are often carried out in the presence of a base like N,N-diisopropylethylamine (DIPEA) and may include additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. bachem.comnih.gov

For example, a general procedure for peptide coupling involves stirring the Boc-protected amino acid with a coupling reagent like TBTU and an additive like HOBt, followed by the addition of the amino component (the deprotected isoserine ester) and a base such as DIPEA. nih.gov The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). nih.gov The choice of coupling reagent and conditions is crucial for achieving high yields and minimizing side reactions. bachem.com

Formation of Bicyclic N,O-Acetal Isoserine Derivatives

The 1,2-amino alcohol functionality within this compound provides a platform for the synthesis of bicyclic N,O-acetal systems. These structures are valuable chiral building blocks for asymmetric synthesis. nih.gov While a direct synthesis from this compound is not explicitly detailed in the provided references, the principles of their formation from related amino acid derivatives are well-established.

The synthesis of such bicyclic systems can be achieved through a diastereoselective acid-catalyzed N,O-acetalization/intramolecular transcarbamoylation cascade. nih.gov This type of reaction has been reported for protected serine and threonine derivatives with tetramethoxyalkanes. nih.gov The stereochemical outcome of these reactions is highly dependent on the stereochemistry of the starting amino acid derivative. nih.gov The intramolecular cyclization of N-Boc protected amino epoxides in refluxing trifluoroethanol has also been shown to produce oxazolidinone derivatives, which are related heterocyclic structures. rsc.org This suggests that under appropriate conditions, the N-Boc-isoserine derivative could undergo intramolecular cyclization to form a bicyclic N,O-acetal.

Nucleophilic Ring Opening of Quaternary Sulfamidates

A significant transformation involving derivatives of phenylisoserine (B1258129) is the nucleophilic ring-opening of cyclic sulfamidates. These five-membered heterocyclic intermediates can be prepared from the corresponding amino alcohol. A remarkable feature of hindered sulfamidates derived from α-substituted isoserines is their ability to undergo ring-opening with alcohol nucleophiles under neutral and mild conditions, without the need for an external activator. unirioja.esnih.gov

This reaction proceeds via a novel multistep mechanism. It involves a solvent-induced conversion of the sulfamidate to an activated aziridinium (B1262131) ion, which then rearranges to an oxazolinium cation. This cation is subsequently opened by the alcohol nucleophile at the 5-position with inversion of configuration. unirioja.esnih.gov A key aspect of this transformation is the role of the SO₃ group as a "built-in activator," which is spontaneously cleaved under the reaction conditions. unirioja.esnih.gov This process provides a direct and stereospecific route to O-substituted α-methylisoserine derivatives. nih.gov The reaction of a hindered sulfamidate with propanol (B110389) at 55°C, for example, results in a good yield of the corresponding ring-opened product. unirioja.es This methodology is environmentally friendly as it demonstrates high atom economy. unirioja.es

Reactions at the Phenyl and Isoserine Moieties

The phenyl ring and the isoserine core of this compound offer distinct opportunities for chemical modification. The aromatic ring can undergo electrophilic substitution reactions, while the functional groups of the isoserine backbone—the hydroxyl and ethyl ester—can be manipulated through various transformations.

Reactions at the Phenyl Moiety

The phenyl group of this compound can be functionalized to introduce various substituents, thereby modulating the electronic and steric properties of the molecule. A notable example is the introduction of a halogen atom, such as chlorine, onto the phenyl ring. This modification is particularly relevant in the synthesis of paclitaxel (B517696) analogs. For instance, the synthesis of a paclitaxel derivative bearing a p-chlorophenyl group on the isoserine side chain has been reported. nih.gov This demonstrates the feasibility of electrophilic aromatic substitution on this scaffold, opening avenues for the preparation of a range of substituted analogs.

Table 1: Representative Reactions at the Phenyl Moiety

| Entry | Reactant | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | N-(t-Boc)-3-phenylisoserine derivative | p-Chlorobenzoyl chloride, N-acylation | N-(p-chlorobenzoyl)-(2'R,3'S)-3'-phenylisoserine side chain derivative | Not specified | nih.gov |

| 2 | N-Benzoyl-(2'R,3'S)-3'-phenylisoserine derivative | Synthesis of β-lactam with p-chlorobenzaldehyde | N-Benzoyl-(2'R,3'S)-3'-(p-chlorophenyl)isoserine side chain derivative | Not specified | nih.gov |

Reactions at the Isoserine Moiety

The isoserine portion of the molecule contains two key functional groups: a secondary hydroxyl group at the C-2 position and an ethyl ester at the C-1 position. These groups are amenable to a variety of chemical transformations.

The hydroxyl group can undergo esterification or etherification to introduce new functionalities. These reactions can alter the lipophilicity and steric bulk of the molecule, which can be crucial for its biological activity and pharmacokinetic properties.

The ethyl ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid. This carboxylic acid is a versatile intermediate that can be used in amide bond formation reactions with various amines, leading to a diverse library of amide derivatives. The choice of hydrolysis conditions is critical to avoid the cleavage of the acid-labile t-Boc protecting group. Mild basic hydrolysis conditions, for example using lithium hydroxide in a mixture of water and a polar organic solvent like THF, are often employed.

Furthermore, the entire isoserine side chain, or derivatives thereof, is crucial for the biological activity of paclitaxel. Structure-activity relationship studies have shown that the β-phenylisoserine moiety is essential for the anticancer activity of the taxoid family of compounds. whiterose.ac.uk

Table 2: Representative Reactions at the Isoserine Moiety

| Entry | Reaction Type | Substrate | Reagents and Conditions | Product | Notes |

| 1 | Ester Hydrolysis | N-Acetylproline ethyl ester | Aqueous medium, pH 11, 298 K | N-Acetylproline | Model study demonstrating ester hydrolysis kinetics. nih.gov |

| 2 | Amide Formation | N-Boc-protected amines | 2-Chloropyridine, trifluoromethanesulfonyl anhydride, Grignard reagents | Amides | A general method for amide synthesis from N-Boc protected amines. nih.gov |

| 3 | Amide Formation | Carboxylic acid and urea | Boric acid, solvent-free, heating | Amide | A green chemistry approach to amide synthesis. |

It is important to note that while these reactions are chemically feasible, the specific conditions must be carefully optimized for this compound to ensure selectivity and avoid unwanted side reactions, such as the cleavage of the protecting group or racemization.

Applications in Medicinal Chemistry and Drug Discovery

Role as a Key Intermediate in Semisynthesis of Paclitaxel (B517696) (Taxol) and Analogues.google.comnih.gov

The most prominent application of N-(t-Boc)-3-phenyl Isoserine Ethyl Ester is in the semisynthesis of Paclitaxel, a highly effective chemotherapeutic agent used in the treatment of various cancers. nih.gov Paclitaxel's complex structure, particularly its C13 side chain, presented a significant synthetic challenge. The development of methods to attach a synthetically accessible side chain to a naturally derived core, Baccatin (B15129273) III, was a major breakthrough in ensuring a sustainable supply of this vital drug.

The success of Paclitaxel spurred extensive research into the development of new taxane (B156437) analogues with improved efficacy, better solubility, and reduced side effects. nih.gov this compound and its derivatives have been instrumental in these efforts. By modifying the phenylisoserine (B1258129) side chain, chemists have been able to synthesize a diverse library of taxane analogues. These modifications can influence the drug's interaction with its biological target, tubulin, as well as its pharmacokinetic properties. This has led to the discovery of other important taxane drugs, such as Docetaxel.

Design and Synthesis of Amino Acid Analogues.nih.gov

Beyond its role in taxane synthesis, this compound is a valuable starting material for the creation of various non-natural amino acid analogues. nih.gov These modified amino acids are of great interest in medicinal chemistry as they can be incorporated into peptides to enhance their stability, conformational properties, and biological activity. The isoserine scaffold allows for the introduction of diverse functionalities, leading to the development of novel peptide-based therapeutics.

Development of Peptidomimetics and Enzyme Inhibitors.nih.gov

The structural framework of this compound lends itself to the design of peptidomimetics, which are molecules that mimic the structure and function of peptides but with improved pharmacological properties. nih.gov These compounds are often designed to be more resistant to enzymatic degradation. Furthermore, the isoserine moiety has been incorporated into the design of various enzyme inhibitors.

Aminopeptidase (B13392206) N (APN/CD13) is a zinc-dependent metalloprotease that plays a role in tumor growth, angiogenesis, and metastasis. nih.govtandfonline.com Consequently, inhibitors of this enzyme are considered potential anticancer agents. Derivatives of N-(t-Boc)-3-phenyl Isoserine have been investigated as inhibitors of Aminopeptidase N. The design of these inhibitors often involves modifying the isoserine structure to optimize its interaction with the active site of the enzyme.

The core structure of phenylisoserine has also been utilized in the development of antiviral agents. A notable example is in the design of inhibitors for the Hepatitis C virus (HCV) NS3 protease. This enzyme is essential for viral replication, making it a key target for antiviral therapy. The phenylisoserine scaffold can be incorporated into larger molecules designed to fit into the active site of the NS3 protease, thereby blocking its function and inhibiting viral proliferation.

Phenylisoserine Derivatives as SARS-CoV 3CL Protease Inhibitors

Derivatives of the phenylisoserine backbone have been synthesized and assessed for their potential to inhibit the 3CL protease (3CLpro) of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), a critical enzyme in the viral replication cycle. nih.gov In one such study, a series of new phenylisoserine derivatives were designed and evaluated. The design of these compounds was guided by docking simulations using GOLD software to predict their binding affinity to the protease. nih.gov

The research culminated in the identification of a compound, designated SK80, which demonstrated inhibitory activity against a mutant version of the SARS-CoV 3CL protease (R188I). The inhibitory potential of SK80 was quantified by its half-maximal inhibitory concentration (IC50), which was determined to be 43 μM. nih.gov This finding highlights the potential of the phenylisoserine scaffold as a starting point for the development of novel antiviral agents targeting coronaviruses.

| Compound | Target | IC50 |

| SK80 | SARS-CoV 3CL R188I mutant protease | 43 μM |

Exploration in Anti-proliferative and Anti-angiogenic Agents

While direct studies on the anti-proliferative and anti-angiogenic properties of this compound are not extensively documented in publicly available research, the broader class of compounds containing phenyl groups has shown promise in these areas.

Studies on Breast Cancer Cell Lines (e.g., MCF-7)

Research into various synthetic derivatives has demonstrated cytotoxic effects against breast cancer cell lines, including the MCF-7 line. For instance, synthetic β-amino esters have been shown to inhibit the P-glycoprotein (P-gp) activity in the MCF-7 cell line, which is a mechanism associated with multidrug resistance. nih.gov Another study investigated the antiproliferative effect of phenylacetate, a related simple phenyl-containing compound, when covalently linked to dextran (B179266) derivatives. These conjugates exhibited a significant inhibitory effect on the growth of human breast cancer MCF-7 cells, with an IC50 dose as low as 1.3 mM of phenylacetate. nih.gov These examples underscore the potential of phenyl-containing scaffolds in the development of anticancer agents.

Regulation of Vascular Endothelial Growth Factor (VEGF)

Investigation of Anticytokine Storm Properties of Derivatives

In a recent study, a synthesized derivative of phenyl isoserine was investigated for its potential to mitigate cytokine storms, a severe and often fatal complication of various inflammatory conditions. ekb.eg The study focused on the in vivo effects of the derivative on the levels of two key pro-inflammatory cytokines, Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6). ekb.eg

The research demonstrated that the synthesized phenyl isoserine derivative significantly inhibited the levels of both IL-1β and IL-6 in an in vivo model. ekb.eg This finding suggests that derivatives of phenyl isoserine could be promising candidates for the development of therapies aimed at controlling the hyper-inflammatory response characteristic of a cytokine storm. The chemical structures of the synthesized compounds were confirmed using 1H-NMR and FT-IR spectroscopy. ekb.eg

| Derivative | Cytokine Assayed | Effect |

| Phenyl isoserine derivative (1d and 2d) | IL-1β | Significantly inhibited |

| Phenyl isoserine derivative (1d and 2d) | IL-6 | Significantly inhibited |

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of N-(t-Boc)-3-phenyl isoserine ethyl ester. It provides detailed information about the carbon-hydrogen framework and the stereochemical arrangement of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural verification of the compound.

¹H NMR: The ¹H NMR spectrum provides information on the chemical environment of each proton. The tert-butoxycarbonyl (t-Boc) protecting group typically shows a characteristic singlet for the nine equivalent protons. The protons of the ethyl ester group appear as a quartet and a triplet. The protons on the phenyl ring produce signals in the aromatic region, and the protons on the isoserine backbone appear at distinct chemical shifts, with their coupling constants providing insight into their relative stereochemistry.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals include those from the carbonyl carbons of the ester and the carbamate, the quaternary carbon of the t-Boc group, the carbons of the phenyl ring, and the carbons of the ethyl group and the isoserine backbone.

Table 1: Representative NMR Data for this compound

| Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| t-Boc (CH₃)₃ | Singlet | Multiple peaks |

| Ethyl -CH₂- | Quartet | Signal present |

| Ethyl -CH₃ | Triplet | Signal present |

| Phenyl C-H | Multiplet in aromatic region | Multiple peaks in aromatic region |

| Isoserine Backbone C-H | Distinct multiplets | Signals present |

| Carbonyl (C=O) | N/A | Peaks in carbonyl region |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the specific stereoisomer.

To unambiguously assign the proton and carbon signals and to further confirm the stereochemistry, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings within the molecule. It is particularly useful for tracing the connectivity of the protons in the isoserine backbone and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry of the molecule by identifying protons that are close in space, but not necessarily bonded. The presence or absence of cross-peaks between the protons on the two stereocenters of the isoserine backbone can confirm their relative (syn or anti) configuration.

Determining the enantiomeric purity of this compound is critical, especially in pharmaceutical applications. Chiral lanthanide shift reagents (LSRs) are used in NMR spectroscopy for this purpose. chemistnotes.com These reagents are organometallic complexes containing a paramagnetic lanthanide ion, such as europium, and a chiral ligand. chemistnotes.com

When a chiral LSR, like tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) (Eu(hfc)₃), is added to a sample containing a mixture of enantiomers, it forms diastereomeric complexes. chemistnotes.comrsc.org These newly formed complexes have different magnetic environments, leading to separate signals for the corresponding protons of each enantiomer in the ¹H NMR spectrum. chemistnotes.com The integration of these separated signals allows for the quantitative determination of the enantiomeric excess (ee). The effectiveness of the separation depends on the specific LSR used, the substrate, and the experimental conditions. rsc.orgharvard.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₂₃NO₅ |

| Molecular Weight | 309.36 g/mol |

| Exact Mass | 309.15762 Da |

Note: The exact mass is a calculated value based on the most abundant isotopes of the constituent elements.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for both the purification of this compound after its synthesis and for the assessment of its final purity.

The primary method for purification is typically column chromatography over a solid stationary phase like silica (B1680970) gel. internationaloliveoil.org A solvent system of appropriate polarity is chosen to effectively separate the desired product from unreacted starting materials and byproducts. The progress of the separation is monitored by a suitable technique, such as thin-layer chromatography (TLC).

For assessing the purity of the final product, High-Performance Liquid Chromatography (HPLC) is the method of choice. By using a suitable column and mobile phase, HPLC can separate the target compound from even trace impurities. Furthermore, chiral HPLC, which utilizes a chiral stationary phase, is a powerful technique for separating the enantiomers and determining the enantiomeric purity of this compound. nih.gov The purity is typically determined by the area percentage of the main peak in the chromatogram.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-performance liquid chromatography is a cornerstone technique for the analysis of this compound, providing critical information on its purity. For the separation of its stereoisomers, Chiral HPLC is the method of choice, employing specialized chiral stationary phases (CSPs) to resolve the enantiomers.

The separation of enantiomers of closely related phenylisoserine (B1258129) derivatives has been successfully achieved using polysaccharide-based chiral stationary phases. For instance, the resolution of a racemic mixture of (±)-N-CBZ-3-phenylisoserine ethyl ester, an analog of the title compound, has been accomplished via preparative chiral column chromatography. google.com In such separations, the choice of the chiral stationary phase and the mobile phase composition are critical for achieving baseline resolution of the enantiomeric peaks. google.com

Commonly employed CSPs for the separation of similar chiral compounds include those based on cellulose (B213188) or amylose (B160209) derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate). nih.gov The mobile phase in these separations is typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as ethanol (B145695) or isopropanol. google.comnih.gov The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

In a representative Chiral HPLC separation of a related compound, a Chiralpak AS-H column was used with a mobile phase of hexane (B92381) and isopropanol. This setup allowed for the determination of the enantiomeric excess, with the major and minor enantiomers showing distinct retention times.

A typical analytical HPLC setup for purity determination would involve a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape. Detection is commonly performed using a UV detector.

Table 1: Representative Chiral HPLC Conditions for the Separation of Phenylisoserine Ester Enantiomers

| Parameter | Condition |

| Stationary Phase | Chiralpak® AD-H, amylose tris(3,5-dimethylphenylcarbamate) coated on silica-gel |

| Mobile Phase | n-hexane/ethanol/diethylamine |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | Ambient |

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a rapid and effective method for monitoring the progress of reactions involving this compound and for preliminary purity assessment. It is also instrumental in determining the appropriate solvent system for purification by flash column chromatography.

For N-Boc protected amino acid esters, a common stationary phase for TLC is silica gel 60 F254. The mobile phase is typically a mixture of a non-polar solvent, such as hexanes or petroleum ether, and a more polar solvent like ethyl acetate (B1210297). The ratio of these solvents is adjusted to achieve an optimal retention factor (Rf) for the compound of interest, which is ideally between 0.2 and 0.4 for good separation in subsequent column chromatography. Visualization of the spots on the TLC plate can be achieved under UV light (254 nm) and/or by staining with a developing agent such as potassium permanganate (B83412), followed by gentle heating.

In the analysis of compounds with similar structures, a mobile phase of hexanes and ethyl acetate in a 3:1 ratio has been shown to provide good separation.

Table 2: Typical TLC Parameters for this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 3:1 v/v) |

| Visualization | UV light (254 nm), Potassium permanganate stain |

| Chamber | Saturated with the mobile phase |

Silica Gel Flash Column Chromatography

Silica gel flash column chromatography is the standard method for the preparative purification of this compound from reaction mixtures. This technique utilizes a stationary phase of silica gel and a solvent system (eluent) determined by prior TLC analysis to separate the desired compound from impurities.

The purification of N-Boc protected amino esters is routinely achieved using silica gel flash column chromatography. The crude product is typically dissolved in a minimal amount of a suitable solvent and loaded onto a pre-packed silica gel column. The elution is then carried out with a solvent system of appropriate polarity, often a gradient of ethyl acetate in hexane or petroleum ether. The fractions are collected and analyzed by TLC to identify those containing the pure product.

For compounds with functionalities similar to this compound, elution with a mixture of ethyl acetate and petroleum ether has proven effective. The ratio of the solvents is critical; for instance, a gradient starting from a low polarity mixture (e.g., 1:10 ethyl acetate/petroleum ether) and gradually increasing the polarity allows for the separation of compounds with different polarities.

Table 3: Representative Silica Gel Flash Column Chromatography Conditions

| Parameter | Description |

| Stationary Phase | Silica gel (200-300 mesh) |

| Eluent | Gradient of Ethyl Acetate in Petroleum Ether (e.g., starting from 1:10 and increasing to 1:2 v/v) |

| Loading | Sample adsorbed onto a small amount of silica gel or dissolved in a minimal amount of eluent |

| Fraction Analysis | Thin-Layer Chromatography (TLC) |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Receptor Interactions

While specific molecular docking studies for N-(t-Boc)-3-phenyl isoserine ethyl ester are not extensively documented in publicly available literature, the principles of its interaction can be inferred from computational studies of its derivatives, most notably the side chain of paclitaxel (B517696). The phenylisoserine (B1258129) side chain is crucial for the anticancer activity of paclitaxel, which functions by binding to and stabilizing microtubules.

Molecular docking simulations of paclitaxel and its analogs with β-tubulin have revealed the critical interactions that govern binding affinity. These studies highlight the importance of the C13 side chain in providing specific binding interactions within the taxane (B156437) binding site on β-tubulin. The N-benzoyl group and the C2'-hydroxyl group of the phenylisoserine moiety are key participants in a network of hydrogen bonds with the protein.

For a precursor like this compound, molecular docking could be hypothetically employed to predict its binding affinity to various enzymes or receptors that might be relevant to its synthesis or potential biological activity. For instance, docking studies could explore its interaction with lipases for potential enzymatic resolution or with transport proteins that might influence its cellular uptake.

Table 1: Key Interacting Residues in the Paclitaxel Binding Site on β-Tubulin for the Phenylisoserine Side Chain

| Interacting Residue | Type of Interaction |

| His227 | Hydrogen Bond |

| Arg278 | Hydrogen Bond |

| Thr274 | Hydrogen Bond |

| Arg359 | van der Waals |

| Leu217 | van der Waals |

Note: This table is based on docking studies of paclitaxel and its analogs. The specific interactions for this compound may vary.

Conformational Analysis and Energy Minimization

The three-dimensional conformation of this compound is critical for its reactivity and its ability to fit into the active sites of enzymes or the binding pockets of receptors. Conformational analysis and energy minimization studies, often performed using methods like molecular mechanics (e.g., MMFF) or quantum mechanics (e.g., DFT), can predict the most stable conformations of the molecule.

For the closely related paclitaxel side chain, extensive conformational studies have been conducted. These investigations have shown that the relative orientation of the phenyl group, the hydroxyl group, and the amide linkage is crucial for biological activity. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group in this compound significantly influences its conformational preferences. Energy minimization calculations can elucidate the low-energy conformers, providing insights into the shapes the molecule is most likely to adopt in solution. This information is invaluable for understanding its reactivity in subsequent synthetic steps.

Prediction of ADME/Tox Profiles for Pharmaceutical Applications

While this compound is primarily a synthetic intermediate, understanding its potential absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is important, especially in the context of drug development and process safety. In silico tools play a crucial role in predicting these properties, offering a rapid and cost-effective alternative to experimental assays. springernature.com

A variety of computational models, many of which are based on quantitative structure-activity relationships (QSAR), are available to predict ADME/Tox profiles. nih.gov Software platforms like ADMET Predictor®, pkCSM, and various online web servers can estimate a wide range of properties. simulations-plus.comvls3d.com For a molecule like this compound, these tools can predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential for cytochrome P450 enzyme inhibition. click2drug.org Toxicity predictions can flag potential liabilities such as mutagenicity or cardiotoxicity. researchgate.net

Table 2: Commonly Predicted ADME/Tox Properties and Relevant In Silico Tools

| Property | Prediction Tool Examples |

| Absorption | |

| Oral Bioavailability | SwissADME, ADMETlab click2drug.org |

| Caco-2 Permeability | pkCSM, ADMET Predictor® simulations-plus.comvls3d.com |

| Distribution | |

| Blood-Brain Barrier Penetration | SwissADME, pkCSM vls3d.comclick2drug.org |

| Plasma Protein Binding | ADMET Predictor®, SwissADME simulations-plus.comclick2drug.org |

| Metabolism | |

| Cytochrome P450 Inhibition | SwissADME, pkCSM vls3d.comclick2drug.org |

| Sites of Metabolism | ADMET Predictor® simulations-plus.com |

| Excretion | |

| Renal Clearance | pkCSM vls3d.com |

| Toxicity | |

| Ames Mutagenicity | Toxtree, pkCSM vls3d.com |

| hERG Inhibition (Cardiotoxicity) | pkCSM, Pred-hERG vls3d.com |

| Hepatotoxicity | ADMETlab, DILIrank click2drug.org |

Computational Studies on Reaction Mechanisms and Stereoselectivity

The synthesis of this compound often involves the opening of a β-lactam ring. Computational studies are instrumental in elucidating the intricate details of this reaction mechanism, including the analysis of transition states and the prediction of stereoselectivity.

The reaction of a β-lactam with an alcohol, such as the ethanolysis to form the ethyl ester, proceeds through a transition state that can be modeled using quantum mechanical calculations. These calculations can determine the geometry and energy of the transition state, providing insights into the reaction's feasibility and rate. For the aminolysis of β-lactams, a related reaction, studies have shown that the reaction can proceed through a concerted mechanism. Computational analysis of the transition state can help to understand the electronic factors that stabilize it, such as the role of the N-Boc group in influencing the reactivity of the lactam ring.

The synthesis of this compound from a chiral β-lactam precursor is a diastereoselective process. The stereochemical outcome is determined by the relative energies of the transition states leading to the different diastereomeric products. Computational chemistry can be used to model these transition states and predict the diastereomeric ratio. By understanding the steric and electronic interactions that favor the formation of one diastereomer over the other, reaction conditions can be optimized to maximize the yield of the desired product. For instance, the bulky Boc group and the phenyl ring play a significant role in directing the approach of the nucleophile, and the energetic differences between the possible transition state geometries can be quantified through computational methods.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The development of more efficient, scalable, and sustainable methods for the synthesis of N-(t-Boc)-3-phenyl isoserine ethyl ester and its derivatives is a primary focus of ongoing research. While established methods are effective, they often involve multiple steps and the use of stoichiometric reagents, which can be costly and generate significant waste. Future synthetic strategies are likely to concentrate on catalytic and asymmetric approaches.

Key areas of development include:

Biocatalysis: The use of enzymes, such as lipases and esterases, for the kinetic or dynamic kinetic resolution of racemic mixtures of this compound. polimi.it Biocatalytic methods offer the advantages of high selectivity, mild reaction conditions, and environmental benignity.

C-H Activation Strategies: The development of methods for the direct functionalization of C-H bonds in readily available starting materials to construct the phenylisoserine (B1258129) scaffold. This approach would significantly shorten synthetic sequences and reduce pre-functionalization steps.

Exploration of New Biological Activities of Derivatives

While the primary biological significance of this compound lies in its role as a precursor to paclitaxel (B517696) and its analogues, there is growing interest in the intrinsic biological activities of its derivatives. chemimpex.com The phenylisoserine moiety is a privileged scaffold in medicinal chemistry, and its incorporation into novel molecular architectures could lead to the discovery of compounds with a wide range of therapeutic applications.

Future research in this area will likely involve:

Diversity-Oriented Synthesis: The generation of libraries of novel phenylisoserine derivatives with diverse substituents at the phenyl ring, the nitrogen atom, and the ester functionality. These libraries can then be screened against a wide array of biological targets.

Antimicrobial and Antiviral Agents: The investigation of phenylisoserine derivatives for activity against various pathogens. The structural features of this scaffold may allow for interactions with key microbial or viral proteins.

Neuroprotective Agents: Exploration of the potential of N-substituted derivatives to act as neuroprotective agents, a field where carbazole (B46965) derivatives have shown promise. mdpi.com

Enzyme Inhibitors: The design and synthesis of derivatives that can act as inhibitors of specific enzymes involved in disease pathways. chemimpex.com

A summary of potential new biological activities for derivatives is presented in the table below.

| Potential Biological Activity | Rationale and Research Focus |

| Antimicrobial | The phenylisoserine scaffold can be modified to interact with bacterial or fungal cellular targets. |

| Antiviral | Derivatives could be designed to inhibit viral entry or replication processes. |

| Neuroprotective | Modification of the N-substituent could lead to compounds with activity in the central nervous system. mdpi.com |

| Enzyme Inhibition | The core structure can serve as a template for designing specific enzyme inhibitors for various therapeutic targets. chemimpex.com |

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry are increasingly being applied to the synthesis of active pharmaceutical ingredients and their intermediates. syrris.com The integration of the synthesis of this compound and its subsequent elaboration into flow chemistry setups offers several advantages over traditional batch processing. mdpi.com

Key benefits and research directions include:

Improved Safety and Scalability: Flow reactors allow for better control over reaction parameters such as temperature and pressure, which is particularly important for highly exothermic or hazardous reactions. mdpi.com The scalability of flow processes is often more straightforward than for batch reactions.

Telescoped Reactions: Multiple synthetic steps can be performed in a continuous sequence without the need for isolation and purification of intermediates. mdpi.com This can significantly reduce reaction times and solvent usage.

Automated Synthesis and Optimization: Flow chemistry systems can be readily automated, allowing for high-throughput screening of reaction conditions and rapid optimization of synthetic protocols. syrris.com This can be coupled with artificial intelligence and machine learning algorithms to accelerate the discovery of new reaction pathways.

In-line Purification and Analysis: The integration of in-line purification techniques, such as scavenger resins and liquid-liquid extraction, and analytical methods, such as HPLC and NMR, can provide real-time monitoring of reaction progress and product purity. thieme-connect.de

The table below outlines the advantages of integrating flow chemistry into the synthesis of this compound.

| Advantage of Flow Chemistry | Description |

| Enhanced Safety | Precise control over reaction exotherms and hazardous reagents. mdpi.com |

| Increased Efficiency | Reduced reaction times and solvent consumption through telescoped reactions. mdpi.com |

| Automation | High-throughput screening and optimization of reaction conditions. syrris.com |

| In-line Monitoring | Real-time analysis of reaction progress and product purity. thieme-connect.de |

Advanced Applications in Material Science or other Fields Beyond Pharmaceuticals

The unique structural features of this compound, including its chirality and the presence of multiple functional groups, make it an interesting candidate for applications in material science and other non-pharmaceutical fields.

Potential future applications include:

Chiral Polymers and Materials: The incorporation of the chiral phenylisoserine unit into polymer backbones could lead to the development of novel materials with specific optical or recognition properties. These could find use in chiral chromatography, asymmetric catalysis, or as sensors.

Self-Assembling Systems: The ability of the molecule to form hydrogen bonds and engage in π-π stacking interactions could be exploited to create well-defined supramolecular structures, such as gels or liquid crystals.

Surface Modification: The functional groups on the molecule could be used to modify the surfaces of materials, imparting new properties such as biocompatibility or selective binding capabilities.

Q & A

Q. What are the critical steps in synthesizing N-(t-Boc)-3-phenyl isoserine ethyl ester, and how are intermediates characterized?

The synthesis involves sequential protection/deprotection and stereochemical control. Key steps include:

- Boc protection : Reaction of methyl N-Bz-(2R,3S)-3-phenylisoserinate with di-t-butyl dicarbonate in CH₃CN using (N,N-dimethylamino)pyridine (DMAP) as a catalyst, yielding N-Bz-N-t-Boc-O-benzyloxycarbonyl-(2R,3S)-3-phenylisoserine methyl ester .

- Deprotection : Removal of benzyloxycarbonyl groups via magnesium methoxide in methanol, followed by Boc group retention .

- Purification : Silica gel chromatography (15–35% ethyl acetate/hexane gradient) ensures high purity, validated by ¹H NMR (e.g., δ 4.23 ppm for the Boc-protected amine) .

Q. How is stereochemical integrity maintained during synthesis, particularly for the (2R,3S) configuration?

Stereoselective microbial reduction using Hansenula polymorpha or H. fabianii reduces 2-keto-3-(N-benzoylamino)-3-phenyl propionic acid ethyl ester to the desired (2R,3S) enantiomer. Chiral HPLC or polarimetry confirms enantiomeric excess (>95%) .

Q. What purification methods are optimal for isolating this compound?

- Flash chromatography : Ethyl acetate/hexane (25:75 to 35:65 ratios) effectively separates Boc-protected intermediates .

- Recrystallization : Ethanol/water mixtures improve crystalline purity, with melting points validated against literature data (e.g., 143–145°C) .

Advanced Research Questions

Q. How can synthetic byproducts (e.g., 3R,4S isomers) be minimized during β-ketoester reductions?

- Hydride selectivity : NaCNBH₃ in THF with glacial acetic acid suppresses racemization at C-4, favoring the (3S,4S) isomer.

- Temperature control : Reactions at −20°C reduce kinetic side products, validated by chiral GC-MS analysis .

Q. What analytical challenges arise in quantifying Boc-protected intermediates, and how are they resolved?

- NMR limitations : Overlapping signals for Boc and ester groups (e.g., δ 1.4–1.5 ppm) require ¹³C DEPT or 2D HSQC for unambiguous assignment .

- HPLC-MS : Reverse-phase C18 columns (10% methanol eluent) coupled with ESI-MS detect trace impurities (e.g., de-esterified byproducts) .

Q. How do reaction conditions (solvent, catalyst) influence Boc deprotection efficiency?

- Acid selection : Trifluoroacetic acid (TFA) in CH₂Cl₂ (0°C → RT) achieves >95% Boc removal within 4 hours, monitored by TLC (Rf shift from 0.6 to 0.3 in EtOAc) .

- Side reactions : Prolonged TFA exposure risks ester hydrolysis, mitigated by limiting reaction time to ≤6 hours .

Q. What mechanistic insights explain low yields in N-Boc-O-benzyloxycarbonyl intermediate synthesis?

- Competitive acylation : Excess DMAP (3.6 mmol vs. 1.5 mmol substrate) promotes undesired O-acylation, reducing yield to 20%. Optimization with stoichiometric DMAP (1.1 eq) improves yield to 45% .

Data Contradictions and Resolution

Q. Why do reported yields for N-Boc-protected intermediates vary across studies?

- Catalyst loading : Higher DMAP concentrations (e.g., 2.2 eq vs. 1.1 eq) in vs. lead to side reactions, lowering yields.

- Solvent polarity : THF (polar aprotic) vs. CH₃CN (less polar) affects intermediate stability during Boc activation .

Q. How reliable are microbial reduction methods for scaling (2R,3S) enantiomer production?

- Strain variability : Hansenula polymorpha SC 13865 achieves 80% ee, while H. fabianii SC 13894 reaches 92% ee under identical conditions, necessitating strain screening .

Methodological Recommendations

Best practices for Boc group stability during long-term storage:

- Store under inert gas (N₂/Ar) at −20°C in anhydrous CH₂Cl₂ or DMF.

- Avoid prolonged exposure to bases (e.g., Et₃N) to prevent premature deprotection .

Strategies for resolving racemic mixtures in final products:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.